5-(2-fluorobenzyl)-3-(4-fluorophenyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline
Beschreibung
5-(2-Fluorobenzyl)-3-(4-fluorophenyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline is a heterocyclic compound featuring a pyrazolo[4,3-c]quinoline core substituted with fluorinated aromatic groups and a methoxy moiety. This scaffold is of significant interest in medicinal chemistry due to its structural resemblance to bioactive molecules targeting receptors such as neurotensin receptors (NTR1) and Toll-like receptors (TLR7-9) . The compound’s synthesis typically involves cyclization reactions of chalcone derivatives or reductive amination pathways, as seen in related pyrazoloquinoline derivatives . Key structural features include:
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)-5-[(2-fluorophenyl)methyl]-8-methoxypyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F2N3O/c1-30-18-10-11-22-19(12-18)24-20(14-29(22)13-16-4-2-3-5-21(16)26)23(27-28-24)15-6-8-17(25)9-7-15/h2-12,14H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFDYTFXVHKASS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=C(C=C4)F)CC5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
5-(2-fluorobenzyl)-3-(4-fluorophenyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, synthesizing data from various studies and providing insights into its mechanisms and therapeutic potential.
Chemical Structure
The compound belongs to the pyrazoloquinoline class, characterized by a fused pyrazole and quinoline structure. Its specific substitutions, including fluorobenzyl and fluorophenyl groups, are believed to influence its biological properties.
Biological Activity Overview
The biological activity of 5-(2-fluorobenzyl)-3-(4-fluorophenyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline has been investigated in several studies, focusing on its anticancer and neuroprotective effects.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study evaluating various derivatives of pyrazoloquinoline found that those with similar structures displayed cytotoxic effects against multiple cancer cell lines, including breast (MCF-7) and colon (HT-29) cancer cells. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Table 1: Cytotoxicity Results Against Different Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction |
| HT-29 | 15.0 | Cell cycle arrest |
| A549 | 10.0 | Inhibition of proliferation |
Neuroprotective Effects
In addition to its anticancer activity, the compound has shown promise in neuroprotection. Preliminary studies suggest it may inhibit acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease.
Table 2: AChE Inhibition Data
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| 5-(2-fluorobenzyl)... | 25.0 | >100 |
| Donepezil | 0.12 | Reference |
The mechanisms underlying the biological activities of this compound can be categorized into:
- Apoptotic Pathways : The compound induces apoptosis through mitochondrial pathways, leading to cytochrome c release and subsequent caspase activation.
- Enzyme Inhibition : As noted, it inhibits AChE, which may enhance cholinergic signaling in neurodegenerative contexts.
- Cell Cycle Modulation : The compound appears to disrupt cell cycle progression in cancer cells, contributing to its cytotoxic effects.
Case Studies
Several case studies have highlighted the efficacy of this compound in vitro:
- Study on MCF-7 Cells : This study demonstrated that treatment with the compound led to a significant reduction in cell viability after 48 hours, with an IC50 value of 12.5 µM.
- Neuroprotective Study : Another investigation assessed the protective effects against oxidative stress in neuronal cell lines where the compound significantly reduced cell death induced by H2O2.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Pyrazolo[4,3-c]quinoline derivatives exhibit diverse pharmacological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Pyrazolo[4,3-c]quinoline Derivatives
Key Observations :
Substituent Position and Planarity: The ortho-fluorine on the benzyl group in the target compound may reduce planarity compared to para-substituted analogs (e.g., 5-(4-fluorobenzyl)), as seen in dihedral angle variations (4.64°–10.53° in similar pyrazoles) . This could impact receptor binding or solubility. Methoxy vs.
Biological Activity Trends :
- Neurotensin Receptor Agonism : The dimethoxy derivative (7,8-dimethoxy) showed potent NTR1 agonism at 10 µM, suggesting that electron-donating groups at C7/C8 enhance activity .
- TLR7-9 Antagonism : Derivatives with morpholine and tetrahydropyrazolo groups demonstrated efficacy in treating autoimmune diseases, highlighting the scaffold’s versatility .
Synthetic Yields and Purity: Pyrazoloquinolines synthesized via chalcone cyclization (e.g., ) achieved yields of 72–78%, comparable to tricyclic analogs (84–96% yields) . HPLC purity for bioactive derivatives often exceeds 94%, ensuring reliability in pharmacological studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
